Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate
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Overview
Description
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE is a complex organic compound with the molecular formula C18H12N2O6. It is known for its unique structural properties, which include two nitrophenoxy groups attached to a benzene ring. This compound is often used in advanced chemical research and industrial applications due to its stability and reactivity .
Preparation Methods
The synthesis of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dihydroxybenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino derivatives, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
1,3-BIS[4-(4-NITROPHENOXY)PHENYL] BENZENE-1,3-DICARBOXYLATE can be compared with other similar compounds, such as:
1,2-BIS(4-NITROPHENOXY)ETHANE: Similar in structure but with an ethane backbone instead of a benzene ring.
1,4-BIS(4-NITROPHENOXY)BUTANE: Contains a butane backbone, offering different reactivity and properties.
1,6-BIS(4-NITROPHENOXY)HEXANE: Features a hexane backbone, which affects its chemical behavior and applications.
Properties
Molecular Formula |
C32H20N2O10 |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H20N2O10/c35-31(43-29-16-12-27(13-17-29)41-25-8-4-23(5-9-25)33(37)38)21-2-1-3-22(20-21)32(36)44-30-18-14-28(15-19-30)42-26-10-6-24(7-11-26)34(39)40/h1-20H |
InChI Key |
VJQDJFPVLSMNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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